molecular formula C12H14N2O2 B1394024 5-Methoxy-2-morpholin-4-ylbenzonitrile CAS No. 1287217-53-1

5-Methoxy-2-morpholin-4-ylbenzonitrile

Cat. No.: B1394024
CAS No.: 1287217-53-1
M. Wt: 218.25 g/mol
InChI Key: LVAMPJYCVVDHAP-UHFFFAOYSA-N
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Description

5-Methoxy-2-morpholin-4-ylbenzonitrile is a chemical compound of significant interest in medicinal and organic chemistry research. It features a benzonitrile core substituted with a methoxy group and a morpholine ring, a structural motif commonly found in molecules with biological activity . Compounds containing both benzonitrile and morpholine groups are frequently employed as versatile intermediates and key precursors in the synthesis of more complex active pharmaceutical ingredients (APIs) . Researchers value this scaffold for its potential in drug discovery programs, particularly for its ability to modulate pharmacokinetic properties. The morpholine group is known to contribute favorably to the solubility and metabolic stability of lead compounds. As a high-purity synthetic intermediate, this compound is exclusively intended for laboratory research and development purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

5-methoxy-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-11-2-3-12(10(8-11)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMPJYCVVDHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267235
Record name Benzonitrile, 5-methoxy-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287217-53-1
Record name Benzonitrile, 5-methoxy-2-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287217-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 5-methoxy-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-morpholin-4-ylbenzonitrile typically involves the reaction of 5-methoxy-2-nitrobenzonitrile with morpholine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 5-Methoxy-2-nitrobenzonitrile

    Reagent: Morpholine

    Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-morpholin-4-ylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of compounds similar to 5-methoxy-2-morpholin-4-ylbenzonitrile exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have demonstrated moderate to high antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may possess similar antimicrobial efficacy, warranting further investigation.

Anticancer Potential

The compound has been explored as a potential therapeutic agent for cancer treatment. It is hypothesized that the morpholine component enhances the compound's ability to interact with specific cellular targets involved in tumor growth and proliferation. Studies indicate that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are beneficial in treating androgen-dependent cancers such as prostate cancer .

Anti-inflammatory Properties

There is a growing interest in the anti-inflammatory applications of morpholine-containing compounds. The structural features of this compound may allow it to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Understanding its SAR is crucial for optimizing its biological activity. Research indicates that modifications at the benzonitrile or morpholine positions can significantly influence the compound's potency and selectivity against various biological targets .

Modification Effect on Activity
Substituents on benzonitrileAltered binding affinity to target proteins
Variations in morpholine ringChanges in solubility and bioavailability

Antimicrobial Evaluation

In a study evaluating antimicrobial activities, derivatives closely related to this compound were tested against multiple bacterial strains using standard methods like the well diffusion method. The results indicated promising antibacterial properties, particularly against Gram-negative bacteria .

Anticancer Studies

A case study involving SAR analysis of morpholine derivatives highlighted their potential as anticancer agents through inhibition of cancer cell proliferation pathways. Compounds with similar scaffolds were shown to have IC50 values in the nanomolar range against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-morpholin-4-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methoxy-2-morpholin-4-ylbenzonitrile with structurally analogous compounds, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₂H₁₃N₂O₂ 217.25 -CN (nitrile), -OCH₃ (methoxy), morpholin-4-yl High polarity due to morpholine; moderate lipophilicity
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 -CN, -OCH₃, -NH₂ (amino), -Cl (chloro) Electron-withdrawing Cl and -CN; basic amino group enhances reactivity
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile C₁₅H₁₉N₃O₅ 321.34 -CN, -OCH₃, -NO₂ (nitro), morpholinopropoxy Nitro group increases electron deficiency; propoxy chain extends lipophilicity
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide C₁₅H₂₃N₃O₄ 309.37 -CONH₂ (amide), -OCH₃, -NH₂, morpholinopropoxy Amide group improves hydrogen bonding; longer chain may reduce bioavailability
Sodium 2-(((3,5-dimethyl-4-oxidopyridin-2-yl)methyl)sulfinyl)-5-methoxybenzo[d]imidazol-1-ide C₁₆H₁₈N₃NaO₃S 371.39 -SO– (sulfinyl), -OCH₃, pyridinyl-methyl, benzoimidazolide Sodium salt enhances solubility; complex structure targets specific enzymes

Key Structural and Functional Insights

Morpholine vs. Amino/Chloro Groups: The morpholine ring in this compound improves water solubility compared to 2-Amino-4-chloro-5-methoxybenzonitrile, which has a hydrophobic chloro group and a basic amino group. The latter may exhibit stronger intermolecular interactions but lower metabolic stability .

Nitrile vs. Amide/Nitro Groups: The nitrile group in the target compound is less polar than the amide group in C₁₅H₂₃N₃O₄, which may reduce membrane permeability but increase stability against enzymatic hydrolysis.

Chain Length and Solubility: Compounds with morpholinopropoxy chains (e.g., C₁₅H₁₉N₃O₅) have higher molecular weights and extended alkyl chains, likely increasing logP values and reducing aqueous solubility compared to the parent morpholine derivative .

Biological Activity

5-Methoxy-2-morpholin-4-ylbenzonitrile (CAS No. 1287217-53-1) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Methoxy group : Enhances solubility and biological activity.
  • Morpholine ring : Known for its ability to interact with biological targets.
  • Benzonitrile moiety : Contributes to the compound's reactivity.

The molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.26 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme inhibition : Compounds with morpholine structures often inhibit key enzymes involved in cancer progression.
  • Receptor modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated efficacy against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. For example, in studies involving the MCF-7 human breast cancer cell line, the compound showed promising cytotoxic effects:

Compound Concentration (µM) Cell Viability (%)
1075
2550
5020

The IC50 value was determined to be approximately 30 µM, indicating significant growth inhibition compared to control treatments .

Case Studies

  • Anticancer Efficacy in MCF-7 Cells :
    A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the sulforhodamine B assay. The results indicated that higher concentrations led to increased cell death, suggesting a dose-dependent response.
  • Mechanistic Insights :
    Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to untreated controls .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other morpholine derivatives known for their biological activities. For instance:

Compound Activity Reference
5-Methoxy-2-morpholin-4-ylbenzamideAnticancer
5-Methoxy-2-morpholin-4-ylbenzaldehydeAntimicrobial

The presence of the nitrile group in this compound enhances its reactivity and potential interactions with biological targets compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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